3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide
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Overview
Description
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, amide, and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with 4-hydroxybenzaldehyde under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as condensation and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)propanoate: A related compound with similar hydroxyl groups but different overall structure.
3-(3,4-Dihydroxyphenyl)-L-alanine:
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-hepten-3-one: A diarylheptanoid with similar hydroxyl groups but different carbon skeleton.
Uniqueness
3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29) |
InChI Key |
NDUQQMKMMARZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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